molecular formula C19H27NO4 B14213817 N-Dec-2-enoyl-L-tyrosine CAS No. 825637-82-9

N-Dec-2-enoyl-L-tyrosine

Cat. No.: B14213817
CAS No.: 825637-82-9
M. Wt: 333.4 g/mol
InChI Key: YMOGWMNRQWJDSN-KRWDZBQOSA-N
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Description

N-Dec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dec-2-enoyl-L-tyrosine typically involves the coupling of dec-2-enoic acid with L-tyrosine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive functional groups .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Dec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Dec-2-enoyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Dec-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in fatty acid metabolism, such as enoyl-ACP reductase. This enzyme catalyzes the reduction of the double bond in the enoyl group, which is a crucial step in the fatty acid elongation cycle . Additionally, the tyrosine moiety can participate in signaling pathways by acting as a precursor for neurotransmitters like dopamine and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an unsaturated fatty acid and the amino acid tyrosine. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for various applications .

Properties

CAS No.

825637-82-9

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-2-(dec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h8-13,17,21H,2-7,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1

InChI Key

YMOGWMNRQWJDSN-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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